2-((tert-Butoxycarbonyl)amino)propanoic acid

Beschreibung

Chemical Identity and Nomenclature

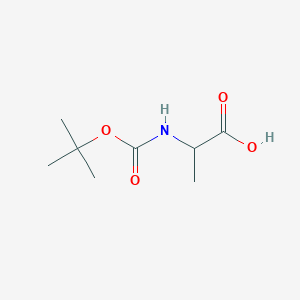

This compound exists in multiple stereochemical forms, each with distinct chemical identities and nomenclature systems. The racemic mixture, containing both stereoisomers, carries the Chemical Abstracts Service registry number 3744-87-4 and is commonly designated as 2-N-tert-butoxycarbonyl-aminopropionic acid or N-tert-butoxycarbonyl-DL-alanine. The pure L-enantiomer, which corresponds to the naturally occurring configuration of alanine, bears the Chemical Abstracts Service number 15761-38-3 and is systematically named N-(tert-Butoxycarbonyl)-L-alanine.

The molecular formula for both enantiomers is C8H15NO4, with a molecular weight of 189.21 grams per mole. The International Union of Pure and Applied Chemistry name for the compound is this compound, reflecting the systematic naming conventions for protected amino acids. Alternative nomenclature includes 2-[(tert-butoxy)carbonyl]amino}propanoic acid and N-[(1,1-dimethylethoxy)carbonyl]alanine, demonstrating the various acceptable naming conventions for this protected amino acid derivative.

The structural characterization reveals a propanoic acid backbone with a methyl substituent at the alpha carbon and a tert-butoxycarbonyl group protecting the amino function. The tert-butoxycarbonyl moiety consists of a carbonyl group connected to a tert-butoxy group, creating a carbamate linkage with the amino nitrogen. This structural arrangement provides the compound with its distinctive chemical properties and reactivity profile.

Table 1: Chemical Identity Data for this compound

| Property | Racemic Form | L-Enantiomer |

|---|---|---|

| Chemical Abstracts Service Number | 3744-87-4 | 15761-38-3 |

| Molecular Formula | C8H15NO4 | C8H15NO4 |

| Molecular Weight | 189.21 g/mol | 189.21 g/mol |

| Melting Point | Not specified | 81.0-85.0°C |

| Specific Rotation | Racemic | -24.0 to -27.0° |

| Physical State | Solid | White to almost white powder |

Historical Development of tert-Butoxycarbonyl-Protected Amino Acids

The historical development of tert-butoxycarbonyl-protected amino acids represents a significant advancement in the evolution of protecting group chemistry, building upon foundational work established in the early 20th century. The concept of protecting groups in organic synthesis was pioneered by Emil Fischer, who recognized the necessity of temporarily masking functional groups to enable regioselective bond formation in carbohydrate synthesis. However, the first modern protecting group for amino acids was the benzyloxycarbonyl group, developed by Max Bergmann and Leonidas Zervas in 1932.

Leonidas Zervas, working under the mentorship of Max Bergmann at the Kaiser Wilhelm Institute for Leather Research in Dresden, made seminal contributions to peptide synthesis methodology between 1926 and 1934. The Bergmann-Zervas carbobenzoxy oligopeptide synthesis method, introduced in 1932, established the foundation for modern peptide synthesis and remained the dominant methodology for two decades. The carbobenzyl protecting group discovered by Zervas became abbreviated as "Z" in his honor, demonstrating the lasting impact of his contributions.

The tert-butoxycarbonyl protecting group emerged later as researchers sought alternatives to the benzyloxycarbonyl system. The tert-butoxycarbonyl group was first presented in 1957 specifically for peptide synthesis applications. This development addressed several limitations of existing protecting groups, particularly the need for milder deprotection conditions and improved stability under basic reaction conditions.

Robert Bruce Merrifield's revolutionary work in solid-phase peptide synthesis provided the critical application that established the tert-butoxycarbonyl protecting group as a standard in peptide chemistry. In 1963, Merrifield developed solid-phase peptide synthesis using crosslinked polystyrene beads, and in 1964, he introduced the tert-butoxycarbonyl/benzyl protection scheme. This methodology earned Merrifield the 1984 Nobel Prize in Chemistry and fundamentally transformed peptide synthesis from a laborious manual process to an automated procedure.

Table 2: Historical Milestones in Protected Amino Acid Development

| Year | Development | Contributors | Significance |

|---|---|---|---|

| 1932 | Benzyloxycarbonyl protecting group | Bergmann and Zervas | First modern protecting group |

| 1957 | tert-Butoxycarbonyl group introduction | Various researchers | Improved stability and deprotection |

| 1963 | Solid-phase peptide synthesis | Merrifield | Revolutionary synthesis method |

| 1964 | tert-Butoxycarbonyl/benzyl scheme | Merrifield | Automated peptide synthesis |

| 1970 | 9-Fluorenylmethyloxycarbonyl group | Carpino and Han | Base-labile alternative |

Role in Modern Organic and Peptide Chemistry

This compound occupies a central position in contemporary organic synthesis and peptide chemistry, serving multiple critical functions that extend far beyond simple amino acid protection. The compound serves as a fundamental building block in the tert-butoxycarbonyl/benzyl protecting group strategy, which remains one of the two major orthogonal protection schemes used in modern peptide synthesis. The orthogonal protection concept, developed by Barany and colleagues, ensures that multiple protecting groups can be removed independently through distinct mechanisms, enabling complex synthetic strategies.

In solid-phase peptide synthesis, this compound functions as a critical component in the iterative coupling and deprotection cycles that build peptide chains. The Merrifield methodology employs this compound attached to polymeric resins, where the tert-butoxycarbonyl group protects the amino function during coupling reactions with subsequent amino acids. The acid-labile nature of the tert-butoxycarbonyl group enables selective removal using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, without affecting other protecting groups or the peptide backbone.

Modern peptide synthesizers utilize this compound in automated protocols that can routinely prepare peptides containing twenty amino acids in a matter of hours. These robotic systems automatically repeat the coupling, washing, and deprotection steps with different amino acids, achieving high yields while minimizing mechanical losses because peptide intermediates remain attached to the insoluble polymer throughout the synthesis.

The versatility of the tert-butoxycarbonyl protecting group extends beyond peptide synthesis into broader organic chemistry applications. The compound demonstrates remarkable stability toward nucleophilic reagents and basic conditions, making it valuable for complex multi-step syntheses where amino groups must be protected during various transformations. The protecting group can be introduced under mild aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide or sodium bicarbonate.

Contemporary research continues to refine the applications of this compound in specialized synthetic contexts. Recent developments include improved deprotection methods using trimethylsilyl iodide followed by methanol treatment, particularly valuable when traditional deprotection conditions prove too harsh for sensitive substrates. Additionally, selective cleavage protocols using aluminum chloride enable removal of the tert-butoxycarbonyl group in the presence of other protecting groups, expanding the synthetic utility of this protected amino acid.

Table 3: Modern Applications of this compound

| Application Area | Method | Advantages | Typical Conditions |

|---|---|---|---|

| Solid-Phase Synthesis | Merrifield method | Automated, high-throughput | Polymer support, iterative cycles |

| Solution-Phase Synthesis | Classical coupling | Flexible, scalable | Various solvents, coupling reagents |

| Orthogonal Protection | Multiple protecting groups | Selective deprotection | Independent cleavage mechanisms |

| Automated Synthesis | Robotic synthesizers | Rapid, reproducible | Standardized protocols |

| Complex Target Synthesis | Multi-step sequences | Amino group stability | Diverse reaction conditions |

The compound's role in pharmaceutical development cannot be overstated, as it enables the synthesis of peptide-based therapeutics and serves as an intermediate in the preparation of more complex drug molecules. The reliability and predictability of the tert-butoxycarbonyl protecting group have made this compound an indispensable component of modern synthetic chemistry, facilitating advances in drug discovery, materials science, and biochemical research.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3744-87-4 | |

| Record name | 3744-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-N-Boc-aminopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Boc-DL-Ala-OH, also known as BOC-DL-ALANINE, is primarily used as a protective group for amino acids in peptide synthesis. The primary target of this compound is the amino group of alanine, which it protects during the synthesis process.

Mode of Action

Boc-DL-Ala-OH acts by attaching to the amino group of alanine, forming a protective layer that prevents the amino group from reacting with other compounds during the synthesis process. This protection is temporary and can be removed when needed, allowing the alanine to participate in further reactions.

Biochemical Pathways

The main biochemical pathway involved in the action of Boc-DL-Ala-OH is peptide synthesis. By protecting the amino group of alanine, Boc-DL-Ala-OH allows for the controlled assembly of peptides, ensuring that the amino acids are joined in the correct order.

Result of Action

The primary result of Boc-DL-Ala-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids.

Action Environment

The action of Boc-DL-Ala-OH is influenced by various environmental factors. For instance, it should be stored in a dark, dry place at room temperature to maintain its stability. Additionally, it should be handled with care to avoid contact with skin and eyes, and inhalation of its powder or solution should be avoided.

Biochemische Analyse

Biochemical Properties

Boc-DL-Ala-OH plays a significant role in biochemical reactions. As an amino acid protecting group, it can protect the amino and carboxyl groups of alanine, maintaining their stability during the synthesis process. This property allows Boc-DL-Ala-OH to interact with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex peptides.

Cellular Effects

The effects of Boc-DL-Ala-OH on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino and carboxyl groups of alanine, Boc-DL-Ala-OH can influence cell function by enabling the production of specific peptides. These peptides can then impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Boc-DL-Ala-OH exerts its effects through its role as a protecting group. It binds to the amino and carboxyl groups of alanine, protecting these functional groups from reacting prematurely during the synthesis process. This protection can influence enzyme activity, binding interactions with other biomolecules, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Boc-DL-Ala-OH can change as the synthesis process progresses. The compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment.

Metabolic Pathways

Boc-DL-Ala-OH is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Boc-DL-Ala-OH is transported and distributed within cells and tissues as part of the larger molecules it helps to synthesize. The compound itself does not have specific transporters or binding proteins, but the peptides it helps create can interact with various cellular components and influence their localization or accumulation.

Subcellular Localization

The subcellular localization of Boc-DL-Ala-OH is primarily within the cytoplasm, where peptide synthesis occurs. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biologische Aktivität

2-((tert-Butoxycarbonyl)amino)propanoic acid, commonly referred to as Boc-amino acid, is an important compound in medicinal chemistry and biochemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₉NO₄, with a molecular weight of approximately 187.25 g/mol. The presence of the Boc group enhances the compound's stability and solubility in organic solvents, making it a versatile building block for synthesizing peptides and other bioactive molecules.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These include activity against various pathogens such as bacteria and viruses. For instance, studies have shown that derivatives of Boc-amino acids can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as viruses like HIV and influenza .

2. Anti-Cancer Properties

The compound has been investigated for its potential anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells through various pathways, including the activation of caspases and modulation of the NF-κB signaling pathway . Additionally, its derivatives have been studied for their ability to disrupt cell cycle progression in cancer cells, leading to increased rates of cell death .

3. Neuroprotective Effects

Preliminary data suggest that this compound may have neuroprotective effects. It has been associated with the modulation of neuronal signaling pathways, which could be beneficial in conditions such as neurodegenerative diseases . The ability to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for brain-related disorders.

Cell Cycle Regulation

The compound influences cell cycle dynamics by affecting key regulatory proteins involved in mitosis. Studies indicate that it can inhibit specific kinases that are crucial for cell division, thereby preventing tumor growth .

Apoptosis Induction

This compound triggers apoptotic pathways through mitochondrial depolarization and subsequent release of cytochrome c into the cytosol. This process activates caspases that lead to cellular disassembly and death .

Inflammatory Response Modulation

This compound also appears to modulate inflammatory responses by influencing cytokine production and immune cell activation. Its interaction with G-protein coupled receptors (GPCRs) suggests a role in regulating inflammation and immune responses .

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against E. coli using Boc-amino acid derivatives. |

| Study B | Showed induction of apoptosis in breast cancer cell lines upon treatment with Boc-amino acids. |

| Study C | Reported neuroprotective effects in a rat model of Alzheimer's disease using this compound. |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of 2-((tert-Butoxycarbonyl)amino)propanoic acid is in the solid-phase synthesis of peptides . The Boc group facilitates the stepwise addition of amino acids to growing peptide chains while protecting the amine groups from unwanted reactions during synthesis. This method has been instrumental in producing various peptides used in therapeutic applications and research.

Protein Assembly and Molecular Recognition

The compound plays a role in protein assembly through synthetic molecular recognition motifs. These motifs are essential for creating complex protein structures that can mimic natural proteins or serve specific functions in biochemical pathways.

Antibiotic Development

Research has indicated that derivatives of this compound can be utilized in the synthesis of gramicidin S cyclic analogs , which exhibit antibiotic properties. These compounds are being explored for their potential to combat multidrug-resistant bacterial strains.

HCV Protease Inhibitors

The compound has been investigated for its application in developing HCV protease inhibitors . Modifications to the Boc-protected amino acid structure can lead to analogs that effectively inhibit hepatitis C virus replication, providing a pathway for antiviral drug development.

Directed Peptide Assembly

In addition to peptide synthesis, this compound is used in directed peptide assembly at lipid-water interfaces, which is crucial for studying membrane proteins and their interactions.

A study highlighted the synthesis of various derivatives based on this compound and their biological activities against multidrug-resistant pathogens. The findings suggested that certain modifications significantly enhanced antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (MIC values ranging from 1 to 8 µg/mL) .

Ergogenic Supplements

Research indicates that amino acids and their derivatives, including this compound, are commercially used as ergogenic supplements . These compounds influence anabolic hormone secretion and enhance physical performance during exercise by preventing muscle damage and improving recovery times .

Synthetic Routes

The synthesis of this compound typically involves:

- Alkylation of precursors with di-tert-butyl dicarbonate under basic conditions.

- Oxidation processes involving potassium permanganate to yield desired products.

Reaction Types

Key reactions include:

- Oxidation : Converting N-protected β-aminoalcohols into more reactive intermediates.

- Substitution : The addition of the Boc group to amines under controlled conditions to ensure selectivity.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used in solid-phase synthesis; protects amine groups during assembly |

| Protein Assembly | Facilitates synthetic molecular recognition motifs |

| Antibiotic Development | Synthesis of gramicidin S analogs; combats multidrug-resistant bacteria |

| HCV Protease Inhibitors | Development of antiviral compounds targeting hepatitis C |

| Directed Peptide Assembly | Assists in studying membrane proteins at lipid-water interfaces |

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group that can be selectively removed under acidic conditions. Common deprotection methods include:

- Trifluoroacetic Acid (TFA) : Cleaves the Boc group at room temperature in dichloromethane (DCM) .

- Methanesulfonic Acid (MsOH) : Efficiently removes Boc in anhydrous tert-butyl acetate/DCM mixtures while preserving ester functionalities .

- Hydrochloric Acid (HCl) : Used in dioxane for Boc deprotection under mild conditions .

Example :

In a synthesis of β-amino alcohols, Boc-β-alanine undergoes deprotection with MsOH to yield free amines, enabling subsequent N-methylation .

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation with coupling agents:

| Coupling Agent | Reaction Conditions | Example Product | Yield |

|---|---|---|---|

| Carbodiimides (EDC) | DCM, 0°C to RT | Boc-β-alanine-Gly-OH | 80–95% |

| HOBt/DIC | DMF, RT | Cyclic peptides | 75% |

Key Finding :

Boc-β-alanine exhibits high coupling efficiency in solid-phase peptide synthesis (SPPS) due to its resistance to racemization under standard conditions .

Oxidation Reactions

The α-carbon undergoes oxidation to form ketones or aldehydes:

- Potassium Permanganate (KMnO₄) : Oxidizes β-amino alcohols to β-keto acids in aqueous acetonitrile (e.g., conversion to 2-methyl-3-(triazolyl)propanoic acid) .

- Swern Oxidation : Converts alcohols to ketones with oxalyl chloride/DMSO.

Mechanistic Insight :

Steric hindrance from the Boc group slows oxidation rates compared to unprotected analogs, requiring optimized stoichiometry .

Alkylation and Functionalization

The amine moiety participates in alkylation post-deprotection:

| Reagent | Product | Application |

|---|---|---|

| Dimethyl sulfate | N-Methyl-β-alanine derivatives | Neuromodulator precursors |

| Benzyl bromide | Benzyl-protected amines | Peptide side-chain protection |

Case Study :

N-Methylation using dimethyl sulfate in tetrahydrofuran (THF) achieves >90% regioselectivity for drug candidate synthesis .

Esterification and Decarboxylation

- Esterification : The carboxylic acid reacts with alcohols (e.g., methanol) under acidic catalysis to form esters (e.g., methyl 2-(Boc-amino)propanoate) .

- Decarboxylation : Thermal decomposition at 150–200°C yields CO₂ and Boc-protected amines, useful in heterocycle synthesis.

Interaction with Biological Targets

Boc-β-alanine derivatives exhibit modulatory effects:

| Derivative | Biological Activity | Target |

|---|---|---|

| 3-(Pyridin-3-yl)propanoic acid | Antiviral (HSV-1 inhibition) | Viral polymerases |

| 4-Biphenylyl analogs | Anti-inflammatory (TNF-α reduction) | Macrophage signaling |

Research Highlight :

Fluorinated derivatives (e.g., 2-fluoro-pyridin-4-yl) show enhanced blood-brain barrier permeability in preclinical models.

Comparative Reactivity

The Boc group’s electron-withdrawing nature influences reaction pathways:

| Reaction | Boc-β-Alanine | Unprotected β-Alanine |

|---|---|---|

| Amide coupling rate | Slower | Faster |

| Oxidation stability | Higher | Lower |

| Solubility in DCM | 25 mg/mL | <5 mg/mL |

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The primary differences among Boc-protected amino acid analogs lie in substituent variations on the propanoic acid backbone. These modifications influence steric bulk, lipophilicity, and electronic properties. Key examples include:

Q & A

Q. What are the optimal coupling reagents for synthesizing Boc-protected amino acid derivatives like 2-((tert-Butoxycarbonyl)amino)propanoic acid?

The synthesis of Boc-protected amino acids often employs carbodiimide-based coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), with DMAP (4-dimethylaminopyridine) as a catalyst to enhance reactivity. For example, DCC and DMAP were used in the synthesis of a related compound, (R)-2-((tert-butoxycarbonyl)amino)propanoate, to facilitate amide bond formation . Researchers should optimize equivalents of coupling agents (typically 1.2–1.5 equiv) and monitor reaction progress via TLC or LC-MS to minimize side products.

Q. How can purity and structural integrity of this compound be validated?

Analytical characterization should include:

- HPLC : Assess purity using a C18 column with UV detection at 210–220 nm.

- NMR : Confirm the presence of the Boc group (tert-butyl singlet at ~1.4 ppm in H NMR) and carboxylic acid proton (broad peak at ~12 ppm).

- Mass Spectrometry : Verify molecular weight (e.g., [M+H] for CHNO: 190.1 g/mol) .

- Melting Point : Compare observed values with literature data (e.g., derivatives like 3-[(tert-Boc)amino]-5-hydroxybenzoic acid melt at 150–151°C) .

Q. What safety protocols are critical when handling Boc-protected amino acids?

Key precautions include:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., N) to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does stereochemical purity impact the utility of Boc-protected amino acids in peptide synthesis?

Enantiomeric impurities (>98% ee is typically required) can disrupt peptide folding or receptor binding. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or polarimetry can quantify enantiomeric excess. For example, (R)- and (S)-isomers of Boc-protected amino acids show distinct retention times in chiral separations .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., missing boiling points)?

Cross-reference multiple databases (e.g., PubChem, Cayman Chemical) and validate experimentally. For missing data like boiling points, use computational tools (e.g., EPI Suite) to estimate properties or refer to analogs (e.g., tert-butoxycarbonyl derivatives often decompose before boiling) .

Q. How can Boc-protected amino acids be functionalized for targeted drug delivery systems?

Q. What are the environmental risks associated with Boc-protected amino acids, and how can they be mitigated?

Environmental hazards include aquatic toxicity (e.g., LC < 10 mg/L for some derivatives). Disposal should follow EPA guidelines: incineration for organic residues and neutralization of acidic waste before landfill disposal .

Methodological Challenges and Solutions

Q. Why do Boc-protected amino acids exhibit variability in crystallization behavior, and how can this be controlled?

Crystallization is influenced by solvent polarity (e.g., ethyl acetate/hexane mixtures) and cooling rates. Slow evaporation at 4°C or anti-solvent addition (e.g., diethyl ether) improves crystal formation. Impurities from incomplete Boc deprotection (e.g., residual TFA) can inhibit crystallization and require rigorous washing .

Q. How can researchers optimize synthetic routes to minimize racemization during Boc protection?

- Low-Temperature Reactions : Perform reactions at 0–4°C to reduce base-catalyzed racemization.

- Mild Bases : Use Hünig’s base (DIPEA) instead of stronger bases like NaOH.

- In Situ Monitoring : Track racemization via circular dichroism (CD) or chiral HPLC .

Applications in Drug Development

Q. What role do Boc-protected amino acids play in prodrug design?

The Boc group enhances solubility and stability of amino acid prodrugs. For instance, phosphate prodrugs of antiviral agents utilize Boc protection to mask polar groups, improving oral bioavailability. Enzymatic cleavage in vivo releases the active drug .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.